5-Aminopyridazine-4-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves green and highly efficient methods, as seen in the solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines and α-arylamino-2,2′-bipyridines . These methods are characterized by operational simplicity, compatibility with various functional groups, and high yields, which could be relevant for the synthesis of 5-aminopyridazine-4-carboxylic acid. Additionally, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates is achieved through ruthenium-catalyzed cycloaddition, indicating that metal-catalyzed reactions could be a viable pathway .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound often involves hydrogen bonding and the formation of supramolecular synthons . The presence of amino groups and carboxylic acid functionalities suggests that this compound could also form hydrogen bonds and engage in supramolecular interactions, which could influence its crystalline structure and properties.

Chemical Reactions Analysis

The reactivity of aminoazole-4-carboxylic acids with electrophiles has been examined, showing that acylation and carbamoylation can lead to various products, including cyclized compounds . This suggests that this compound could also undergo similar reactions, potentially leading to a range of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of this compound, they do provide information on related compounds. For instance, the solubility of amido as-triazine compounds in phosphate buffer is determined to be good despite the presence of multiple heteroatoms . This could imply that this compound may also exhibit good solubility in aqueous solutions. The crystal packing analysis of piperazinediones indicates that the presence of dipolar groups can influence the solid-state structure , which could be relevant for understanding the crystalline behavior of this compound.

Scientific Research Applications

Pharmacological Properties and Therapeutic Potential

5-Aminosalicylic acid (5-ASA), structurally related to 5-Aminopyridazine-4-carboxylic acid, is extensively used in treating inflammatory bowel diseases (IBD). 5-ASA is the active component of sulfasalazine, a drug initially synthesized for arthritis but found effective against ulcerative colitis. The therapeutic potential of 5-ASA in IBD, particularly ulcerative colitis, is well-established. Recent developments focus on formulating 5-ASA with carriers that minimize side effects and maximize delivery to the affected intestinal areas. The mechanism of action of 5-ASA includes anti-inflammatory and possibly immunomodulatory effects. This is an example of how derivatives of this compound can have significant therapeutic applications in chronic inflammatory conditions (Kao, Kwok, & Das, 2010).

Biochemical Actions

5-Aminosalicylic acid's biochemical actions have been extensively studied in the context of sulphasalazine treatment for ulcerative colitis and rheumatoid arthritis. The drug's mode of action is multifaceted, involving the inhibition of pathways in arachidonic acid metabolism. This understanding helps in the development of more targeted therapies in inflammatory conditions and demonstrates the biochemical versatility of compounds related to this compound (Hoult, 2012).

Anti-Inflammatory Effects

The anti-inflammatory properties of 5-ASA, a compound similar to this compound, have led to its extensive use in treating IBD. 5-ASA's success in managing IBD symptoms and inducing remission has prompted research into using this class of drugs for other inflammatory conditions, such as colonic diverticulitis. This highlights the potential of this compound derivatives in broader anti-inflammatory applications (Cohen & Das, 2006).

Synthesis and Applications in Chemistry

Derivatives of this compound are valuable in the synthesis of various compounds. For example, the preparation of 5-amino-6-oxo-1,6-dihydro[1,2,4]triazine-3-carboxylic acid derivatives and their application in synthesizing compound libraries demonstrate the chemical utility of this class of compounds. Such applications are essential for developing novel pharmacologically active molecules (Gambert, Kuratli, & Martin, 2004).

Safety and Hazards

The safety information for 5-Aminopyridazine-4-carboxylic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets .

Mode of Action

Pyridazine derivatives are known to exhibit a wide range of pharmacological activities, suggesting diverse modes of action .

Biochemical Pathways

Pyridazine derivatives have been shown to impact various biochemical pathways, leading to a wide range of physiological effects .

Result of Action

Pyridazine derivatives have been associated with a variety of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and others .

Biochemical Analysis

Biochemical Properties

5-Aminopyridazine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pyridazine-specific enzymes, which facilitate its incorporation into larger biochemical structures. The nature of these interactions often involves hydrogen bonding and π-π stacking interactions, which are crucial for the stability and functionality of the resulting complexes .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the pyridazine metabolic pathway, thereby altering the cellular metabolic flux . Additionally, it can impact cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, either inhibiting or activating their functions. This binding often involves hydrogen bonding and π-π stacking interactions, which stabilize the complex and facilitate the desired biochemical reaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been investigated in various animal models. Studies have shown that its effects can vary significantly with dosage. At lower doses, it may exhibit beneficial effects on cellular function and metabolism, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the pyridazine metabolic pathway. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within the cell . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The compound’s distribution can influence its overall efficacy and potential side effects, making it an important factor to consider in biochemical and pharmaceutical research.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function within the cell . For example, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm may impact metabolic processes.

properties

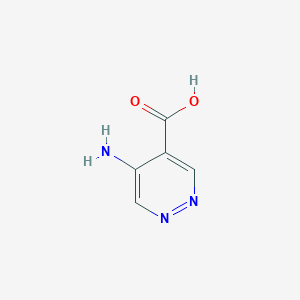

IUPAC Name |

5-aminopyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-2-8-7-1-3(4)5(9)10/h1-2H,(H2,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPRYFURIIOSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618405 | |

| Record name | 5-Aminopyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21579-37-3 | |

| Record name | 5-Aminopyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the new synthesis method for 5-Aminopyridazine-4-carboxylic acid described in the research?

A1: The research paper focuses on a "facile" synthesis, implying a simpler and potentially more efficient method compared to previous approaches. [] While the specific details of the synthesis are not provided in the abstract, the title suggests it offers a new route to obtain this compound. This could be significant for researchers requiring this compound for further studies, potentially making it more accessible.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.